
2-Ethyl-3-methylfumaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methylfumaric acid is an organic compound with the molecular formula C7H10O4. It is a derivative of fumaric acid, characterized by the presence of ethyl and methyl groups attached to the fumaric acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylfumaric acid can be synthesized through several methods. One common approach involves the alkylation of fumaric acid derivatives. The reaction typically requires a base, such as sodium hydroxide, and an alkylating agent, such as ethyl iodide and methyl iodide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic isomerization of maleic acid derivatives. This process uses a catalyst, such as vanadyl pyrophosphate, and is conducted at elevated temperatures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-methylfumaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methylfumaric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ethyl-3-methylfumaric acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of inflammatory mediators. The compound may activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Fumaric Acid: The parent compound, used in various industrial applications.
Maleic Acid: An isomer of fumaric acid with different chemical properties.
Dimethyl Fumarate: A derivative used in the treatment of multiple sclerosis and psoriasis.
Uniqueness: 2-Ethyl-3-methylfumaric acid is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
28098-80-8 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(E)-2-ethyl-3-methylbut-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c1-3-5(7(10)11)4(2)6(8)9/h3H2,1-2H3,(H,8,9)(H,10,11)/b5-4+ |
InChI-Schlüssel |
HVZKWAQLXHTHSG-SNAWJCMRSA-N |
Isomerische SMILES |
CC/C(=C(/C)\C(=O)O)/C(=O)O |
Kanonische SMILES |
CCC(=C(C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
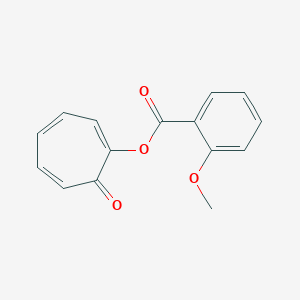
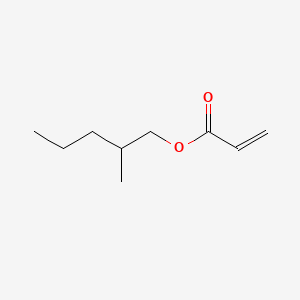
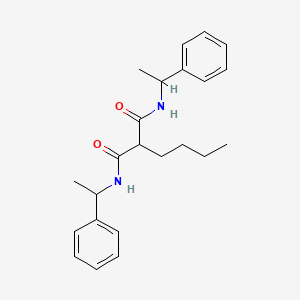



![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)
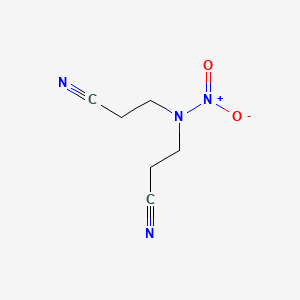
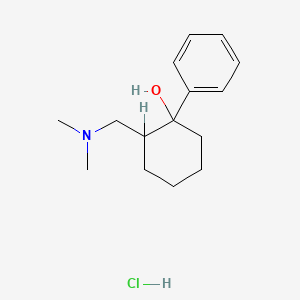
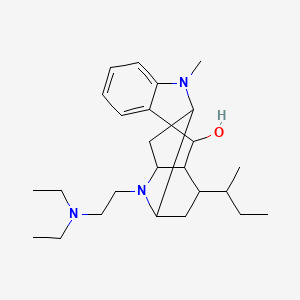
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
